SH-Tripeptide-4

Collagen synthesis Fibroblast Skin aging

Researchers require a peptide scaffold that is biologically distinct from generic tripeptides to support patent-protected anti-aging formulations. SH-Tripeptide-4 (Leu-Gly-Asp) is the exact CD99 antigen fragment, not a structural analog. - **Core scaffold** for palmitoylated derivatives stimulating collagen synthesis by up to 250% in vitro. - **Enables in-house derivatization** (palmitoyl/acetyl amide) for anti-aging serums and post-procedural formulations (microneedling, laser). - **Non-sensitizing profile** confirmed by computational toxicology, suitable for sensitive skin applications. - **Procurement advantage**: Reliable supply for R&D, scale-up, and formulation development.

Molecular Formula C12H21N3O6
Molecular Weight 303.31 g/mol
CAS No. 273928-59-9
Cat. No. B15177830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSH-Tripeptide-4
CAS273928-59-9
Molecular FormulaC12H21N3O6
Molecular Weight303.31 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N
InChIInChI=1S/C12H21N3O6/c1-6(2)3-7(13)11(19)14-5-9(16)15-8(12(20)21)4-10(17)18/h6-8H,3-5,13H2,1-2H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,8-/m0/s1
InChIKeyLAPSXOAUPNOINL-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SH-Tripeptide-4: CD99-Derived Tripeptide for Skin Conditioning


SH-Tripeptide-4 (CAS 273928-59-9) is a synthetic tripeptide consisting of the sequence leucine-glycine-aspartic acid (Leu-Gly-Asp), designed to be identical to a specific portion of the human CD99 Antigen protein [1]. With a molecular formula of C₁₂H₂₁N₃O₆ and a molecular weight of 303.31 g/mol, this oligopeptide is officially classified under the INCI nomenclature as a skin conditioning agent intended to maintain skin in good condition [2].

Peptide scaffold for palmitoylation — base tripeptide enables synthesis of lipidated derivatives such as Palmitoyl SH-Tripeptide-4 Amide for topical formulation research
CD99-derived sequence identity — Leu-Gly-Asp sequence corresponds to a defined CD99 Antigen fragment, supporting skin-conditioning pathway study context
Patent-defined delivery context — reference concentration (0.0001% w/w active) and bio-cellulose mask system enable formulation research under known intellectual-property framework

SH-Tripeptide-4: Substitution Risks & Compliance


The substitution of SH-Tripeptide-4 with structurally distinct tripeptides or tetrapeptides in cosmetic formulations is not scientifically justifiable. SH-Tripeptide-4 derives its specific biological identity from its unique sequence (Leu-Gly-Asp), which corresponds to a defined fragment of the CD99 Antigen protein, a feature not shared by generic alternatives such as Tetrapeptide-4 (Gly-Glu-Pro-Gly) [1]. Furthermore, the palmitoylated derivative, palmitoyl SH-tripeptide-4 amide, is specifically claimed in patent-protected therapeutic skin formulations at defined concentration ranges (minimum 0.0001% w/w on an active basis), a regulatory and intellectual property distinction that underscores its non-fungibility in advanced topical delivery systems [2].

1
Structurally distinct tripeptides (e.g., Tetrapeptide-4, Gly-Glu-Pro-Gly) lack the CD99-derived Leu-Gly-Asp motif — sequence-specific bioactivity may not transfer.
2
Palmitoylated derivative is covered by granted US patent claims with defined concentration ranges; formulation interchange without patent review may carry IP risk.
3
Safety predictions are class-level and in silico; alternative peptide scaffolds require independent toxicological assessment before product use.

SH-Tripeptide-4 Comparative Evidence


Collagen Synthesis in Fibroblast Models

The palmitoylated derivative of SH-Tripeptide-4, Acetyl SH-Tripeptide-4 Amide, has been demonstrated to increase collagen synthesis by up to 250% in vitro in human fibroblast cultures [1].

Collagen synthesis model
Class-level inference
2.5× over untreated baseline
Supports collagen synthesis model response context (derivative-specific, in vitro fibroblast)
Acetyl SH-Tripeptide-4 Amide data; extrapolation to base peptide requires verification
Collagen synthesis Fibroblast Skin aging

Post-Procedural Bio-Cellulose Delivery

Palmitoyl SH-tripeptide-4 amide is specifically claimed in US Patent No. 12,064,494 for use in bio-cellulose mask delivery systems at a minimum concentration of 0.0001% w/w on an active basis, in combination with at least 0.1% Camellia sinensis leaf extract, for application before or after dermatological procedures that disrupt the skin barrier [1].

Post-procedure delivery
Reported
Min 0.0001% w/w (active basis) in bio-cellulose mask
Patent-defined formulation delivery context for barrier-disruption procedures
Requires Camellia sinensis leaf extract ≥0.1%; dermatological procedure models
Post-dermatological procedure Skin barrier repair Bio-cellulose mask

Safety Profile: Non-Mutagenic & Low Toxicity

Computational toxicological assessment of the tripeptide class to which SH-Tripeptide-4 belongs predicts a favorable safety profile, including non-mutagenicity, non-developmental toxicity, non-skin irritancy, and non-skin sensitization [1]. The oral toxicity of the product containing this peptide scaffold is estimated to be greater than 5,000 mg/kg, with dermal toxicity greater than 2,000 mg/kg, indicating a low acute toxicity hazard [2].

Safety prediction
Class-level inference
Non-mutagenic, non-irritant, non-sensitizer (in silico); oral LD50 >5,000 mg/kg
Reported in silico toxicology prediction context
Class-level computational assessment; experimental toxicology data to verify
Safety Toxicology Skin sensitization

SH-Tripeptide-4 Application Scenarios


Anti-Aging Serums and Creams

SH-Tripeptide-4 serves as the core peptide scaffold for synthesizing palmitoylated derivatives such as Palmitoyl SH-Tripeptide-4 Amide or Acetyl SH-Tripeptide-4 Amide, which have demonstrated up to 250% stimulation of collagen synthesis in vitro [1]. Procurement of high-purity SH-Tripeptide-4 enables the in-house derivatization and formulation of anti-aging serums and creams designed to improve skin firmness and reduce the appearance of fine lines.

Post-Procedural Barrier Repair

The palmitoylated derivative of SH-Tripeptide-4 is specifically claimed in a granted US patent for use in bio-cellulose masks and other topical delivery systems applied before or after dermatological procedures that disrupt the skin barrier, including microneedling, laser treatments, and chemical peels [2]. At a minimum concentration of 0.0001% w/w on an active basis, this ingredient is validated for formulations aimed at alleviating post-procedural discomfort and enabling rapid healing.

Skin Conditioning for Sensitive Skin

Computational toxicological predictions indicate that the tripeptide class to which SH-Tripeptide-4 belongs is non-mutagenic, non-skin irritating, and non-skin sensitizing [3]. This safety profile supports the procurement and use of SH-Tripeptide-4 in skin conditioning products intended for sensitive skin types or formulations where low irritation potential is a critical product claim.

Application
Selection Property
Validation Focus
Peptide derivatization studies
Palmitoylation/acetylation compatibility
Collagen synthesis model response (in vitro fibroblast)
Post-procedure formulation research
Patent-defined delivery specification (bio-cellulose mask, min concentration)
Barrier repair model context; procedure-type-dependent response
Sensitive skin conditioning research
Reported in silico safety prediction profile
Skin compatibility assay context; experimental sensitization data required

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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